methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate
Overview
Description
Methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.11648630 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Properties
Methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate and its derivatives exhibit notable photophysical properties. Research by Guzow et al. (2005) focused on derivatives of alanine methyl ester, demonstrating high molar absorption coefficients and fluorescence quantum yields. These properties vary with solvent polarity, indicating potential applications in fluorescence-based detection and imaging methods (Guzow et al., 2005).
Synthesis of Novel Compounds
Sañudo et al. (2006) explored the synthesis of alaninamides, a class of compounds including this compound. These compounds represent a new class of cyclic dipeptidyl ureas, potentially useful in the development of new pharmaceuticals or biochemical tools (Sañudo et al., 2006).
Antioxidant Activity
Kusumaningrum et al. (2021) investigated the antioxidant activity of compounds related to this compound. The study found significant antioxidant properties, suggesting potential applications in medical and cosmetic industries (Kusumaningrum et al., 2021).
Chemosensors for Metal Ions
Further research by Guzow et al. (2007) highlighted the use of derivatives of this compound as chemosensors for metal ions. The fluorescence properties of these compounds change in the presence of specific metal ions, making them valuable in chemical sensing and environmental monitoring (Guzow et al., 2007).
Properties
IUPAC Name |
methyl (2R)-2-[[2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-10(16(20)22-3)17-15(19)13-8-24-14(18-13)9-23-12-6-4-11(21-2)5-7-12/h4-8,10H,9H2,1-3H3,(H,17,19)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLYXCOIKQFEKP-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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